molecular formula C16H17NO3S B2628072 Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate CAS No. 1211786-62-7

Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate

Cat. No.: B2628072
CAS No.: 1211786-62-7
M. Wt: 303.38
InChI Key: FSHINNITPGJWQO-UHFFFAOYSA-N
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Description

Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate is an organic compound that features a benzoate ester linked to a thiophene ring through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of thiophen-2-ylpropan-2-amine with an appropriate isocyanate to form the carbamoyl intermediate.

    Esterification: The carbamoyl intermediate is then reacted with methyl 4-hydroxybenzoate under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophen-2-ylpropan-2-amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-psychotic properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or block specific ion channels, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: A thiophene-based compound with stimulant properties.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with various applications in organic synthesis.

    Suprofen: A nonsteroidal anti-inflammatory drug containing a thiophene ring.

Uniqueness

Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate is unique due to its specific structure, which combines a benzoate ester with a thiophene ring through a carbamoyl linkage. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(1-thiophen-2-ylpropan-2-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11(10-14-4-3-9-21-14)17-15(18)12-5-7-13(8-6-12)16(19)20-2/h3-9,11H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHINNITPGJWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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